molecular formula C7H12N2O2 B13546839 (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one

(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one

Katalognummer: B13546839
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: JQCSFFVNZWKQOP-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one is a complex organic compound with a unique structure that includes a hydroxyl group and a fused bicyclic system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the bicyclic system.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific mechanical or chemical characteristics.

Wirkmechanismus

The mechanism of action of (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one involves its interaction with specific molecular targets. The hydroxyl group and bicyclic system allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (7S,8aS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine
  • (7S,8aS)-7-methyloctahydropyrrolo[1,2-a]pyrazin-1-one

Uniqueness

Compared to similar compounds, (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one is unique due to the presence of the hydroxyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C7H12N2O2

Molekulargewicht

156.18 g/mol

IUPAC-Name

(7S,8aS)-7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C7H12N2O2/c10-5-3-6-7(11)8-1-2-9(6)4-5/h5-6,10H,1-4H2,(H,8,11)/t5-,6-/m0/s1

InChI-Schlüssel

JQCSFFVNZWKQOP-WDSKDSINSA-N

Isomerische SMILES

C1CN2C[C@H](C[C@H]2C(=O)N1)O

Kanonische SMILES

C1CN2CC(CC2C(=O)N1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.